molecular formula C5H6ClNOS B2773374 3-Methoxy-5-(chloromethyl)isothiazole CAS No. 91989-71-8

3-Methoxy-5-(chloromethyl)isothiazole

Cat. No. B2773374
CAS RN: 91989-71-8
M. Wt: 163.62
InChI Key: WOJXWXZQQOQLPP-UHFFFAOYSA-N
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Description

3-Methoxy-5-(chloromethyl)isothiazole is a derivative of isothiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Isothiazole is commonly found in many commercially available drugs . The compound is an isothiazole, a class of heterocycles used as biocides .


Synthesis Analysis

Isothiazoles can be synthesized through various methods. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . A simple one-pot procedure has been proposed for the synthesis of 3-organyl-5-(chloromethyl)isoxazoles in high yields by the reaction of aldoximes with 2,3-dichloroprop-1-ene using an inexpensive and available inorganic oxidizing system, Oxone®–NaCl–Na 2 CO 3, in aqueous medium .


Chemical Reactions Analysis

Isothiazoles can undergo various chemical reactions. They are characterized by significant pi-electron delocalization and have some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .

Scientific Research Applications

Synthesis of Novel Comenic Acid Derivatives

3-Methoxy-5-(chloromethyl)isothiazole has been utilized in the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives were synthesized by alkylation of 3-(chloromethyl)-5-phenylisoxazole and 4,5-dichloro-3-(chloromethyl)isothiazole with methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. The synthesized compounds were transformed into water-soluble Li-salts and tested in bioassays. A synergetic effect was observed when these derivatives were used in mixtures with the antitumor drug Temobel (Temozolomid), particularly in brain tumors chemotherapy (Kletskov et al., 2018).

Antimicrobial Activity

Another research application of 3-Methoxy-5-(chloromethyl)isothiazole derivatives is in the synthesis of 5-trichloromethylisoxazoles from 1,1,1-trichloro-4-methoxy-3-alken-2-ones, which then undergo cyclocondensation with hydroxylamine hydrochloride in water. These derivatives exhibited antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida spp., and Cryptococcus neoformans. This highlights the potential of 3-Methoxy-5-(chloromethyl)isothiazole derivatives in developing new antimicrobial agents (Flores et al., 2013).

Synthesis of 1,2,4-Triazoles

3-Methoxy-5-(chloromethyl)isothiazole has been used as a starting material in the synthesis of 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles and their corresponding 3-chloromethyl and 3-carboxaldehyde derivatives. These compounds are synthesized from 3-mercapto-1,2,4-triazoles, which are obtained from acyl hydrazines and isothiocyanates. This demonstrates the versatility of 3-Methoxy-5-(chloromethyl)isothiazole in the synthesis of complex heterocyclic compounds (Ivanova et al., 2006).

Corrosion Inhibition

Research has also explored the use of 3-Methoxy-5-(chloromethyl)isothiazole derivatives for corrosion inhibition. Specifically, derivatives such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been tested as inhibitors for mild steel in hydrochloric acid media. These studies involve comprehensive evaluation using weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM). The findings suggest that these derivatives can significantly inhibit the acidic corrosion of mild steel, with the potential for practical applications in corrosion control (Bentiss et al., 2009).

Safety And Hazards

In pure form or in high concentrations, isothiazoles can be a skin and membrane irritant and cause chemical burns . Methylchloroisothiazolinone, a derivative of isothiazole, can cause allergic reactions in some people .

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the future directions in the synthesis of isothiazoles .

properties

IUPAC Name

5-(chloromethyl)-3-methoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJXWXZQQOQLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(chloromethyl)isothiazole

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